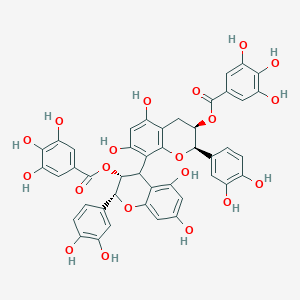

procyanidin B-2 3,3'-di-O-gallate

Description

Contextualization within the Class of Polyphenols and Proanthocyanidins (B150500)

Procyanidin (B600670) B-2 3,3'-di-O-gallate is classified as a polyphenol, a large and diverse group of naturally occurring compounds found in plants. nih.gov Polyphenols are characterized by the presence of multiple phenol (B47542) structural units. Within this broad class, it falls under the category of flavonoids, and more specifically, it is a type of flavanol. phenol-explorer.eu

This compound is also a proanthocyanidin (B93508), which are oligomeric or polymeric flavonoids. nih.gov Specifically, it is a B-type proanthocyanidin dimer. wikipedia.orgresearchgate.net The structure of procyanidin B-2 is composed of two (-)-epicatechin (B1671481) units linked together. wikipedia.org The "3,3'-di-O-gallate" designation indicates that two gallic acid molecules are attached as gallate esters to the epicatechin units. nih.govnih.gov This intricate structure is a key determinant of its chemical properties and biological activities.

Historical Perspective and Emerging Significance in Academic Research

Historically, research on procyanidins has focused on their general properties as antioxidants found in various foods like grapes, apples, and green tea. researchgate.netontosight.ai The isolation and characterization of specific procyanidin molecules like procyanidin B-2 3,3'-di-O-gallate have been more recent endeavors. A significant challenge in this field has been the difficulty in isolating large quantities of this specific compound from natural sources, which has historically limited extensive mechanistic studies. tandfonline.comnih.gov

However, recent advancements in chemical synthesis have enabled the production of gram-scale quantities of this compound. tandfonline.comnih.gov This breakthrough has been pivotal, allowing for more in-depth investigations into its biological effects. tandfonline.com As a result, there is an emerging body of research focused on its specific interactions and mechanisms of action. For instance, studies have identified it as a major active constituent in grape seed extract. tandfonline.comnih.govmedchemexpress.com

Identification of Key Research Gaps and Future Trajectories for this compound Studies

Despite recent progress, several research gaps remain in the study of this compound. While its role as an antioxidant is recognized, the precise molecular targets and signaling pathways it modulates are still being elucidated. nih.govresearchgate.net The mechanisms underlying its observed biological effects, such as its influence on specific cellular processes, require further investigation. nih.govresearchgate.net

Future research is likely to focus on several key areas:

Target Identification: Identifying the specific proteins and other biomolecules with which this compound directly interacts is a crucial next step. nih.govresearchgate.net Recent studies have begun to explore this, for example, by identifying its interaction with the ASCT2 transporter. nih.gov

Mechanism of Action: A deeper understanding of the downstream effects of these interactions on cellular signaling pathways is needed. tandfonline.comnih.gov

Structure-Activity Relationships: The development of synthetic analogs could help to clarify which parts of the molecule are essential for its biological activity. nii.ac.jp

Bioavailability and Metabolism: While some in vitro and in vivo studies on its metabolism have been conducted, a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is necessary. nih.gov

Overview of Advanced Methodologies Employed in this compound Investigation

The study of this compound relies on a range of advanced analytical and biochemical techniques.

Isolation and Synthesis:

Chromatographic Techniques: The isolation of this compound from natural sources like grape seed extract is a labor-intensive process that utilizes various chromatographic methods. nih.gov

Chemical Synthesis: To overcome the limitations of isolation, multi-step chemical synthesis strategies have been developed to produce gram-scale quantities of the pure compound. tandfonline.comnih.govnih.gov

Structural and Physicochemical Characterization:

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying and quantifying this compound and its metabolites. nih.gov

Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to characterize the chemical structure. ctv-jve-journal.org

X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC): These methods are employed to analyze the physical properties of the compound, particularly when formulated in delivery systems like nanoparticles. ctv-jve-journal.org

Investigation of Biological Activity:

Cell-Based Assays: A variety of in vitro assays using cell lines are employed to study the effects of this compound on cellular processes. tandfonline.comnih.gov

Flow Cytometry: This technique is used to analyze the cell cycle distribution and apoptosis in cells treated with the compound. nih.gov

Animal Models: In vivo studies using animal models are crucial for understanding the physiological effects of this compound. nih.govnih.gov

Molecular Modeling and Target Identification: Computational approaches and target identification strategies are being used to predict and confirm the molecular targets of the compound. nih.gov

Innovative Delivery Systems:

Nanoparticle Formulation: To improve its stability and bioavailability, researchers are exploring the encapsulation of this compound into nanoparticles, such as those made from chitosan (B1678972) and sodium alginate. ctv-jve-journal.org The characterization of these nanoparticles involves techniques like transmission electron microscopy (TEM) and Zetasizer analysis for particle size and zeta potential. ctv-jve-journal.org

Detailed Research Findings

Recent research has provided significant insights into the biological activities of this compound. Studies have shown that it can influence various cellular processes. For example, it has been reported to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. tandfonline.comnih.gov The underlying mechanisms for these effects are being actively investigated, with evidence pointing towards the modulation of key transcription factors. tandfonline.com

Furthermore, research has explored its immunomodulatory properties. Studies have indicated that this compound can suppress the production of certain cytokines in immune cells, suggesting a potential role in regulating inflammatory responses. nih.govresearchgate.netnih.gov One study demonstrated that it can directly interact with the amino acid transporter ASCT2, thereby regulating glutamine influx and influencing T-cell function. nih.gov Another study in an animal model of autoimmune disease showed that oral administration of the compound could ameliorate disease symptoms, associated with a reduction in pro-inflammatory cytokines. nih.gov

The development of nanoparticle delivery systems for this compound has also shown promise in enhancing its stability and antioxidant activity. ctv-jve-journal.org These findings underscore the growing interest in this compound and the potential for future discoveries in its application within chemical biology.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C44H34O20 | nih.gov |

| Molecular Weight | 882.7 g/mol | nih.gov |

| IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | nih.gov |

| CAS Number | 79907-44-1 | scbt.com |

Classification of this compound

| Level | Classification | Source |

|---|---|---|

| Broad Class | Polyphenols | nih.gov |

| Sub-Class | Flavonoids | phenol-explorer.eu |

| Family | Flavanols | phenol-explorer.eu |

| Specific Type | Proanthocyanidin Dimer | phenol-explorer.eu |

Properties

Molecular Formula |

C44H34O20 |

|---|---|

Molecular Weight |

882.7 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36?,39-,40-,42-/m1/s1 |

InChI Key |

KTLUHRSHFRODPS-ZMSZJQPBSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2C3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |

Origin of Product |

United States |

**occurrence, Biosynthesis, and Chemodiversity of Procyanidin B 2 3,3 Di O Gallate**

Natural Distribution and Botanical Sources

Procyanidin (B600670) B-2 3,3'-di-O-gallate is found in a variety of plant species. One of the most well-documented sources is grape (Vitis vinifera), particularly in the seeds. nih.govmdpi.comnih.govresearchgate.net Grape seed extract is recognized as a rich source of various procyanidins, including the galloylated forms like B-2 3,3'-di-O-gallate. nih.govresearchgate.net

Another notable botanical source is the flowering dogwood (Cornus florida). While less extensively studied than grape seed, its presence in this plant highlights the distribution of this complex polyphenol across different plant families.

Other reported sources include:

Hibiscus cannabinus (Kenaf) nih.gov

Myrica rubra (Chinese bayberry)

The accumulation of procyanidin B-2 3,3'-di-O-gallate is highly specific to the plant species and even the particular tissue within the plant. In grapes, for instance, proanthocyanidins (B150500) are primarily located in the seeds and skin. nih.govmdpi.comnih.gov The concentration and composition of these compounds, including the degree of galloylation, can vary significantly between different grape cultivars. nih.gov

In grape berries, the biosynthesis of proanthocyanidins, including galloylated forms, is developmentally regulated, with accumulation occurring in the skin before the onset of ripening (véraison). nih.gov After this stage, the total proanthocyanidin (B93508) content may decrease as metabolic pathways shift. nih.gov

The following table summarizes the known botanical sources and the specific plant parts where this compound has been identified.

| Botanical Source | Scientific Name | Plant Part |

| Grape | Vitis vinifera | Seed nih.govmdpi.comnih.govresearchgate.net |

| Flowering Dogwood | Cornus florida | Not specified |

| Kenaf | Hibiscus cannabinus | Not specified nih.gov |

| Chinese Bayberry | Myrica rubra | Not specified |

The production of procyanidins, including their galloylated derivatives, is not static but is influenced by various environmental factors. nih.gov These abiotic and biotic stresses can trigger changes in the plant's secondary metabolism, leading to altered profiles of these compounds. nih.gov

Factors that can influence the biosynthesis of proanthocyanidins include:

Sunlight exposure: Light is a crucial factor in the regulation of flavonoid biosynthesis.

Temperature: Variations in temperature can affect enzymatic activity and gene expression related to procyanidin production.

Water availability: Drought stress can lead to an accumulation of certain polyphenols as a protective mechanism.

Soil composition: The nutrient and mineral content of the soil can impact plant metabolism.

The expression of genes encoding key enzymes and regulatory proteins in the proanthocyanidin biosynthetic pathway is often modulated by these environmental cues. nih.gov

Enzymatic Pathways and Molecular Regulation of Galloylated Procyanidin Biosynthesis

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and is tightly regulated at the genetic level. It is an extension of the broader flavonoid pathway.

The fundamental building blocks for this compound are derived from the phenylpropanoid pathway. nih.gov This pathway produces the flavan-3-ol (B1228485) monomer, (-)-epicatechin (B1671481). The galloyl moieties are derived from gallic acid, which is also a product of the shikimate pathway.

The formation of the procyanidin B-2 dimer occurs through the condensation of two (-)-epicatechin units. nih.gov The galloylation step, where gallic acid is attached to the epicatechin units, is a crucial modification.

Several key enzymes are involved in the biosynthesis of procyanidins and their galloylated derivatives:

Flavan-3-ol Synthase (FLS): While primarily associated with flavonol synthesis, FLS activity can influence the availability of precursors for procyanidin synthesis. researchgate.net

Anthocyanidin Synthase (ANS): This enzyme plays a pivotal role in the formation of anthocyanidins, which are precursors to flavan-3-ols. nih.govmdpi.com In Vitis vinifera, ANS has been shown to be involved in the transformation of dihydroflavonols. mdpi.com

Anthocyanidin Reductase (ANR): ANR is a key enzyme that converts anthocyanidins into 2,3-cis-flavan-3-ols like (-)-epicatechin, the building block of procyanidin B-2. nih.govresearchgate.net

Leucoanthocyanidin Reductase (LAR): This enzyme produces 2,3-trans-flavan-3-ols such as (+)-catechin. researchgate.net

Galloyltransferases (GTs): These enzymes are responsible for the galloylation of flavan-3-ols. nih.gov The process can be complex, sometimes involving a two-step reaction where gallic acid is first glucosylated to form β-glucogallin, which then acts as a galloyl donor. nih.govnih.gov UDP-glycosyltransferases (UGTs) are a large family of enzymes involved in such glycosylation and subsequent acylation reactions. nih.govnih.govmdpi.com

The biosynthesis of proanthocyanidins is regulated at the transcriptional level by a complex of transcription factors, including MYB, bHLH, and WD40 proteins. nih.govnih.gov These regulatory proteins control the expression of the structural genes encoding the biosynthetic enzymes. nih.gov

Chemodiversity and Structural Analogue Relationships within Galloylated Procyanidins

This compound belongs to a diverse class of compounds known as galloylated procyanidins. The chemodiversity within this group arises from several factors:

Degree of Polymerization: Procyanidins can exist as dimers, trimers, and higher-order polymers. mdpi.com

Monomeric Units: While procyanidin B-2 is composed of (-)-epicatechin, other procyanidins can be formed from (+)-catechin or a combination of both. mdpi.com

Interflavan Linkage: The linkage between the flavan-3-ol units can vary, with the C4-C8 bond (B-type) being common, but C4-C6 linkages also occur. A-type procyanidins have an additional ether linkage. mdpi.com

Position and Number of Galloyl Groups: The number and location of the galloyl groups on the procyanidin backbone can differ, leading to a wide array of structural analogues. For example, procyanidin B-2 3'-O-gallate, with only one galloyl group, is a closely related analogue. nih.govplantaanalytica.com

This structural diversity has a significant impact on the biological properties of these compounds. monash.eduresearchgate.net For instance, the degree of galloylation has been shown to influence the antioxidant capacity of procyanidins. monash.edu

The table below presents some structural analogues of this compound.

| Compound Name | Description |

| Procyanidin B-2 | The non-galloylated dimer of (-)-epicatechin. nih.gov |

| Procyanidin B-2 3'-O-gallate | A mono-galloylated analogue with one gallic acid ester. nih.govplantaanalytica.com |

| Procyanidin B-1 | A dimer of (+)-catechin and (-)-epicatechin. |

| Procyanidin C-1 | A trimer of (-)-epicatechin. nih.gov |

| Epigallocatechin gallate (EGCG) | A monomeric flavan-3-ol with a galloyl group, abundant in green tea. clockss.orgmdpi.com |

Comparative Analysis of Esterification Patterns and Stereochemistry

The esterification of procyanidins with gallic acid is a key structural modification that significantly impacts their physicochemical and biological properties. google.comnih.gov A comparative analysis of procyanidin B-2 and its galloylated derivatives reveals a clear structure-activity relationship. Procyanidin B-2 itself is a dimer of (−)-epicatechin, a 2,3-cis-flavan-3-ol, linked by a C4-C8 bond in a β-configuration. researchgate.netmdpi.com The addition of galloyl groups at the C-3 hydroxyl positions of the upper (C3) and lower (C3') epicatechin units creates a spectrum of compounds with differing characteristics.

Research comparing procyanidin B-2 (non-galloylated), its two mono-galloylated isomers (B2-3-O-gallate and B2-3'-O-gallate), and the di-galloylated form (B2-3,3'-di-O-gallate) has shown that the degree and position of esterification are critical. nih.gov Studies on human prostate cancer cells found that while procyanidin B-2 and gallic acid alone had minimal effect, the galloylated esters exhibited significant activity. nih.gov This highlights that the esterification itself is a crucial determinant of biological function.

The stereochemistry of the procyanidin B-2 core is defined by the specific arrangement of its constituent (−)-epicatechin units. This includes the 2R,3R configuration of each epicatechin monomer and the 4β linkage between them. ontosight.ai This precise spatial arrangement is fundamental to its identity and interactions with biological targets. The galloyl groups are attached to the hydroxyl groups at the 3 and 3' positions of this stereochemically defined core. ontosight.ai

| Compound Name | Core Structure | Esterification Pattern | Key Stereochemical Features | Common Natural Source |

|---|---|---|---|---|

| Procyanidin B-2 | (−)-Epicatechin-(4β→8)-(−)-epicatechin | No galloylation | Two (−)-epicatechin units (2R,3R); 4β→8 linkage | Apple, Grape, Cinnamon researchgate.net |

| Procyanidin B-2 3-O-gallate | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Mono-galloylated (upper unit) | Galloyl group at C3 position | Grape Seed Extract nih.gov |

| Procyanidin B-2 3'-O-gallate | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Mono-galloylated (lower unit) | Galloyl group at C3' position | Grape Seed Extract nih.gov |

| This compound | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Di-galloylated (both units) | Galloyl groups at C3 and C3' positions | Grape Seed Extract medchemexpress.comnih.gov |

Structural Variations and Their Implications for Biological Research

Structural variations, particularly the number and location of galloyl moieties, have profound implications for the biological activity of procyanidin B-2. nih.govnih.gov Research has consistently shown that the addition of gallic acid via an ester linkage enhances the biological efficacy of procyanidins, a phenomenon attributed to changes in molecular weight, redox potential, and affinity for proteins and enzymes. google.comsoulperformancenutrition.com

This compound (also referred to as B2G2) has been identified as one of the most potent constituents of grape seed extract in studies on prostate cancer. nih.govnih.gov Comparative studies have demonstrated that B2G2 is significantly more effective at inhibiting cancer cell growth and inducing apoptosis (programmed cell death) than its non-galloylated counterpart, procyanidin B-2. nih.govnih.gov

Furthermore, the specific placement of the gallate esters is also significant. Studies comparing the mono-galloylated forms have suggested that the presence of a galloyl group at the 3' position (lower unit) may contribute more to the compound's anti-cancer activity than a group at the 3 position (upper unit). nih.gov The di-galloylated form, B2G2, generally shows the strongest effects, indicating that a higher degree of galloylation enhances its potency. nih.govclockss.org This enhanced activity is linked to its ability to target key transcription factors involved in cancer cell survival and proliferation, such as NF-κB, Stat3, and AP1. nih.govnih.gov

Beyond cancer research, this compound has been shown to possess immunomodulatory properties. For instance, it can suppress the production of certain cytokines, like interleukin-17, in immune cells. researchgate.net This suggests that the specific structural feature of di-galloylation is critical for its interaction with molecular targets within the immune system. researchgate.net The presence of galloyl groups is thought to increase the compound's stability and bioavailability, allowing it to exert more sustained effects within the body. soulperformancenutrition.com These findings underscore the importance of studying specific structural variants of procyanidins to understand their full potential in biological systems.

| Structural Variation | Specific Compound | Observed Biological Implication | Reference |

|---|---|---|---|

| Non-galloylated | Procyanidin B-2 | Minimal to no activity against LNCaP prostate cancer cells. | nih.gov |

| Mono-galloylated (3' position) | Procyanidin B-2 3'-O-gallate | Showed strong anti-cancer efficacy, similar to the di-gallate form, suggesting the 3' position is critical for activity. | nih.gov |

| Di-galloylated | This compound | Identified as the most active constituent of grape seed extract against prostate cancer; induces apoptosis by targeting NF-κB, Stat3, and AP1 transcription factors. | nih.govnih.gov |

| Di-galloylated | This compound | Targets cancer stem cells in prostate cancer. | medchemexpress.com |

| Di-galloylated | This compound | Suppresses cytokine production (e.g., IL-17) in T cells, demonstrating immunomodulatory effects. | researchgate.net |

**advanced Methodologies for Isolation, Purification, and Structural Elucidation of Procyanidin B 2 3,3 Di O Gallate**

Chromatographic Techniques for High-Purity Isolation from Complex Matrices

High-purity isolation of procyanidin (B600670) B-2 3,3'-di-O-gallate is a multi-step process often involving a combination of different chromatographic techniques. The choice of method is dictated by the complexity of the starting material and the desired scale of purification.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of procyanidin B-2 3,3'-di-O-gallate. The separation is typically achieved on reversed-phase columns, where the separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A diol-modified sorbent column under hydrophilic interaction liquid chromatography (HILIC) conditions has been shown to be effective for the separation of procyanidin oligomers by their degree of polymerization. nih.gov For preparative purposes, scaling up from an analytical method is a critical step. nih.gov

Table 1: Illustrative Preparative HPLC Parameters for Procyanidin Fractionation

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Diol-modified silica (B1680970) gel |

| Mobile Phase A | Aqueous acidic solution (e.g., 0.1% formic acid in water) |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B is employed to elute compounds based on their increasing hydrophobicity and degree of polymerization. |

| Flow Rate | Typically in the range of several mL/min for preparative columns. |

| Column Temperature | Maintained at a constant temperature (e.g., 35-50°C) to ensure reproducibility. nih.govchemicalbook.com |

| Detection | UV detection at 280 nm is commonly used for procyanidins. |

High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid partition chromatography techniques that offer significant advantages for the preparative scale isolation of procyanidins. researchgate.netnih.govresearchgate.netglobalresearchonline.net These methods avoid the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample and allowing for high sample loading and recovery.

The separation is based on the partitioning of the solutes between two immiscible liquid phases. The choice of the two-phase solvent system is critical for a successful separation. For the fractionation of procyanidin gallates, various solvent systems have been explored.

Table 2: Exemplary HSCCC Solvent Systems for Procyanidin Separation

| Solvent System (v/v/v) | Application |

|---|---|

| n-hexane/ethyl acetate (B1210297)/methanol (B129727)/water (1:5:1:5) | Fractionation of proanthocyanidin (B93508) extracts from tea leaves. researchgate.net |

| ethyl acetate/2-propanol/water (40:1:40) | Separation of dimeric to tetrameric procyanidins from grape seed. researchgate.netnih.gov |

| ethyl acetate/1-butanol/water (14:1:15) | Fractionation of grape seed procyanidins. researchgate.netnih.gov |

Solid-Phase Extraction (SPE) is a valuable technique primarily used for the preliminary cleanup and fractionation of crude extracts before further purification by HPLC or CCC. researchgate.netnih.gov It allows for the removal of interfering substances and the enrichment of the target procyanidin fraction.

For the purification of oligomeric procyanidins, adsorbent resins such as Amberlite XAD7HP or polyamide are commonly employed. researchgate.netnih.govcsic.es The process typically involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent followed by water.

Loading: The crude extract is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove highly polar impurities.

Elution: The procyanidin fraction is eluted with a stronger organic solvent, such as ethanol (B145695) or acetone (B3395972). csic.es

This initial fractionation simplifies the subsequent high-resolution purification steps.

Spectroscopic and Spectrometric Approaches for Definitive Structural Characterization

Once this compound is isolated in high purity, a combination of spectroscopic and spectrometric techniques is employed for its unambiguous structural characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products like this compound. A suite of 1D and 2D NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between them.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of carbon atoms. The chemical shifts and coupling constants in the ¹H NMR spectrum are indicative of the stereochemistry of the flavan-3-ol (B1228485) units.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. It is crucial for identifying the spin systems within the epicatechin and gallate moieties. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). It is essential for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). It is particularly important for identifying the linkage between the two epicatechin units (the C4-C8 bond) and the position of the gallate esters on the C3 hydroxyl groups. sdsu.edu

The complete assignment of the ¹H and ¹³C NMR spectra, aided by these 2D experiments, provides conclusive evidence for the structure of this compound.

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, which for this compound is C₄₄H₃₄O₂₀. lcms.cz

Fragmentation Analysis (MS/MS or MSⁿ): Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of procyanidins typically occurs through several key pathways:

Retro-Diels-Alder (RDA) fission: This involves the cleavage of the heterocyclic C-ring of the flavan-3-ol units.

Quinone methide (QM) cleavage: This results in the cleavage of the interflavan bond, providing information about the constituent monomeric units.

Loss of the galloyl moiety: The presence of gallate esters is confirmed by the neutral loss of 152 Da (galloyl group) or 170 Da (gallic acid).

The detailed analysis of the fragmentation pattern of this compound allows for the confirmation of the epicatechin backbone, the C4-C8 linkage, and the presence and location of the two gallate ester groups. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Research has established a clear correlation between the CD spectrum of procyanidin dimers and their absolute stereochemistry. rsc.org A key feature in the CD spectra of procyanidins is a strong couplet observed at short wavelengths, typically between 200 and 220 nm. rsc.org The sign of this couplet is directly related to the absolute stereochemistry at the C-4 position of the upper flavan-3-ol unit, which forms the interflavan bond.

| Procyanidin Type | C-4 Stereochemistry | Observed CD Feature (200-220 nm) | Reference |

|---|---|---|---|

| Procyanidin B-2 | 4R | Strong Positive Couplet | |

| Procyanidin B-1 | 4R | Strong Positive Couplet | |

| Procyanidin B-4 | 4S | Negative Couplet | |

| Procyanidin B-3 | 4S | Negative Couplet |

UV-Vis Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique for analyzing and quantifying procyanidins, including this compound, by examining the electronic transitions within their chromophores. ste-mart.com The characteristic UV spectrum of procyanidins is primarily dictated by the phenolic A- and B-rings of the flavan-3-ol units, which act as benzoyl chromophores.

| Compound Class / Specific Compound | Typical λmax (Band II) | Reference |

|---|---|---|

| Flavanols and Proanthocyanidins (B150500) | ~278 nm | nih.gov |

| Hydrolyzable Tannins (Galloyl derivatives) | ~274 nm | nih.gov |

| Procyanidin A2 | ~275 nm (and 230 nm) | researchgate.net |

Purity Assessment and Establishment of Reference Standards

The accurate biological and chemical characterization of this compound necessitates the use of highly purified material and certified reference standards. The establishment of these standards involves rigorous purity assessment using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), is the primary method for assessing the purity of procyanidin standards. nih.govnsf.gov This technique allows for the separation of the target compound from other procyanidin oligomers, isomers, and related polyphenols that may be present in the initial extract. Purity is determined by calculating the peak area percentage of the compound of interest in the chromatogram, typically monitored at the UV maximum around 280 nm.

The establishment of a reference standard requires comprehensive characterization to confirm its identity and purity. This involves a suite of analytical methods beyond HPLC, including Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and confirmation of linkage positions and stereochemistry. nih.govnsf.gov

Reference standards for procyanidin B-2 and its galloylated derivatives are commercially available from specialized suppliers. These standards are sold with a certificate of analysis that specifies the purity, often 95% or higher, as determined by methods like HPLC. plantaanalytica.commade-in-china.com These commercially available standards are crucial for quantitative analysis in research and quality control settings.

| Compound Name | Typical Purity Offered | Supplier Example | Reference |

|---|---|---|---|

| Procyanidin B2-3"-O-gallate | 95%+ | Planta Analytica, Inc. | plantaanalytica.com |

| Procyanidin B2 3''-O-Gallate | 99% | Hangzhou Dingyan Chem Co., Ltd. | made-in-china.com |

| Procyanidin B2 (Standard) | ≥98% | MedChemExpress | medchemexpress.com |

| Procyanidin B2 3,3'-di-O-gallate | Not specified, sold as analytical constituent | MedChemExpress | medchemexpress.com |

Compound Index

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Epicatechin (B1671481) |

| Gallic acid |

| Procyanidin A-2 |

| Procyanidin B-1 |

| Procyanidin B-2 |

| This compound |

| Procyanidin B-3 |

| Procyanidin B-4 |

| Procyanidin B2-3'-O-gallate |

**molecular and Cellular Biological Activities of Procyanidin B 2 3,3 Di O Gallate Preclinical *in Vitro* and Animal Models **

Modulation of Cellular Proliferation and Apoptosis Pathways

B2G2 has been shown to influence the fundamental cellular processes of proliferation and apoptosis, which are critical in the context of cancer biology. Studies have highlighted its ability to halt the cell cycle, induce programmed cell death, and reduce the viability and colony-forming ability of cancer cells. nih.govnih.gov

B2G2 has been observed to induce cell cycle arrest, particularly at the G1 checkpoint, in various cancer cell models. nih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), B2G2 treatment leads to a G1 phase arrest. researchgate.net This is achieved by modulating key proteins in the cyclin-CDK axis. Specifically, B2G2 down-regulates the expression of cyclin D1 and cyclin A, as well as cyclin-dependent kinases (CDKs) such as Cdk2 and Cdc2. researchgate.net Concurrently, it up-regulates the expression of CDK inhibitors, including p21 and p27, which act as brakes on cell cycle progression. researchgate.net This targeted disruption of the cell cycle machinery effectively halts cellular proliferation.

Table 1: Effect of Procyanidin (B600670) B-2 3,3'-di-O-gallate on Cell Cycle Regulatory Proteins in HUVECs

| Protein | Effect of B2G2 Treatment | Function |

| Cyclin D1 | Down-regulation | Promotes G1/S phase transition |

| Cyclin A | Down-regulation | Active in S and G2 phases |

| Cdk2 | Down-regulation | Key for G1/S transition and S phase progression |

| Cdc2 | Down-regulation | Regulates G2/M transition |

| p21 | Up-regulation | CDK inhibitor, induces cell cycle arrest |

| p27 | Up-regulation | CDK inhibitor, controls G1 progression |

A key area of research has been the ability of B2G2 to induce apoptosis, or programmed cell death, in cancer cells. In various human prostate cancer cell lines, B2G2 treatment leads to an increase in apoptotic cell death. nih.govnih.gov A hallmark of apoptosis is the cleavage and activation of caspases, a family of protease enzymes. While direct measurement of specific caspase activation by B2G2 is a subject of ongoing research, a critical downstream event, the cleavage of poly (ADP-ribose) polymerase (PARP), has been consistently observed. nih.gov PARP cleavage is a definitive indicator of apoptosis, and its increased levels following B2G2 treatment confirm the induction of this pathway. nih.gov

Furthermore, B2G2 has been shown to modulate the expression of proteins involved in the apoptotic cascade. In HUVECs, B2G2 treatment increased the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin. researchgate.net Similarly, in prostate cancer cells, B2G2 decreased survivin expression. nih.gov

B2G2 has demonstrated significant effects on the viability and clonogenic potential of various cancer cell lines. Clonogenicity, the ability of a single cell to grow into a colony, is a measure of self-renewal and tumorigenic potential. Studies have shown that both naturally isolated and synthetic B2G2 can inhibit cell growth and decrease the clonogenicity of several human prostate cancer cell lines, including LNCaP, C4-2B, PC3, and 22Rv1. nih.govnih.govaacrjournals.org

The compound's impact on cell viability has been observed across different prostate cancer cell types. Androgen-dependent (LNCaP), androgen-responsive (C4-2B, 22Rv1), and androgen-independent (PC3, DU145) prostate cancer cells have all shown reduced viability and growth upon treatment with B2G2. aacrjournals.orgnih.gov Additionally, B2G2 has been found to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs), suggesting a potential role in targeting the tumor microenvironment. researchgate.net

Table 2: Effect of Procyanidin B-2 3,3'-di-O-gallate on Viability and Clonogenicity in Various Cell Lines

| Cell Line | Cell Type | Effect of B2G2 |

| LNCaP | Human Prostate Cancer (Androgen-dependent) | Decreased viability and clonogenicity. nih.govaacrjournals.org |

| C4-2B | Human Prostate Cancer (Androgen-responsive) | Decreased viability and clonogenicity. nih.govaacrjournals.org |

| 22Rv1 | Human Prostate Cancer (Androgen-responsive) | Decreased viability and clonogenicity. nih.govaacrjournals.org |

| PC3 | Human Prostate Cancer (Androgen-independent) | Decreased viability and clonogenicity. nih.gov |

| DU145 | Human Prostate Cancer (Androgen-independent) | Decreased viability. nih.gov |

| HUVEC | Human Umbilical Vein Endothelial Cells | Inhibited growth and induced death. researchgate.net |

| HPMEC | Human Prostate Microvascular Endothelial Cells | Inhibited growth and induced death. researchgate.net |

Recent research has explored the effect of B2G2 on cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to drive tumor initiation and recurrence. In the context of prostate cancer, CSCs can be identified by specific surface markers (CD44+/α2β1high). nih.gov Studies have shown that B2G2 has the potential to target these prostate CSCs. nih.govaacrjournals.orgmedchemexpress.com

Specifically, B2G2 has been observed to inhibit the self-renewal capacity of prostate CSCs, as measured by their ability to form "prostaspheres" in vitro. nih.govaacrjournals.org A single treatment with B2G2 was sufficient to significantly reduce both the number and size of these prostaspheres. aacrjournals.org In contrast, cancer stem cells isolated from PC3 and DU145 cell lines showed more resistance to procyanidins in these assays compared to other prostate cancer cell lines. aacrjournals.org Mechanistically, B2G2 is suggested to interfere with the Notch1 signaling pathway, which is crucial for CSC maintenance and expansion. aacrjournals.orgmedchemexpress.com The compound was found to suppress both the baseline and ligand-induced levels of activated Notch1. aacrjournals.orgmedchemexpress.com

Enzyme Inhibition and Activation Kinetics

B2G2 exerts some of its biological effects through the direct modulation of enzyme activity. This includes both the inhibition of enzymes that support cancer cell metabolism and survival, and the activation of others that can lead to cell death.

While direct studies on B2G2's effect on glycosidases are limited, research on procyanidin extracts suggests a potential for such activity. Procyanidin extracts from other natural sources have been shown to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, with efficacy increasing with the presence of galloyl groups.

More specifically, B2G2 has been shown to directly impact cellular energy metabolism by inhibiting key enzymes. In prostate cancer cells, B2G2 treatment leads to the inhibition of the mitochondrial electron transport chain complex III activity. nih.gov This inhibition results in increased mitochondrial superoxide (B77818) generation and a decrease in ATP production. nih.gov Furthermore, B2G2 has been found to inhibit the activity of MAP kinase phosphatases (MKPs), specifically MKP3. nih.govnih.gov This inhibition leads to the sustained activation of the ERK1/2 signaling pathway, which, under conditions of high oxidative stress, contributes to cell death. nih.govnih.gov In addition to inhibition, B2G2 can also activate certain enzymes. For instance, it has been shown to activate AMP-activated protein kinase α (AMPKα), a key sensor of cellular energy status, which can trigger cell death pathways when cellular ATP levels are low. nih.gov

Serine Protease and Lipase Activity Regulation

This compound has been shown to modulate the activity of certain digestive enzymes. Research indicates that this gallotannin, found in sources like the leaves of the dogwood tree, exerts dose-dependent effects on the activity of serine proteases. biosynth.com It has been studied using butanol as a model for pancreatic lipase, suggesting a potential role in regulating fat digestion. biosynth.com

DNA Methyltransferase (DNMT) Inhibition and Epigenetic Modulation

This compound has emerged as a significant modulator of epigenetic mechanisms, particularly through its inhibition of DNA methyltransferases (DNMTs). nih.gov DNMTs are crucial enzymes in cancer reprogramming, and their inhibition is a key strategy in epigenetic therapy. nih.govmdpi.com

A screening of 32 analogues of epigallocatechin-3-gallate (EGCG) identified this compound as a potent DNMT inhibitor. nih.gov Further in vitro analysis demonstrated its ability to attenuate DNMT activity with an IC50 of 6.88 ± 0.647 μM. nih.gov This inhibition leads to the enhanced expression of DNMT target genes that are often silenced in cancer, such as E-cadherin, Maspin, and BRCA1. nih.gov The compound is suggested to exert its effects by targeting and combining with DNMTs, leading to the hypomethylation and reactivation of tumor suppressor genes like PTEN in gastric cancer models. fujita-hu.ac.jp This positions this compound as a promising agent for preclinical investigation in cancer therapy due to its epigenetic regulatory capabilities. nih.govfujita-hu.ac.jp

Table 1: Effect of this compound on DNMT Activity and Gene Expression

| Parameter | Finding | Cell/System | Reference |

|---|---|---|---|

| DNMT Inhibition (IC50) | 6.88 ± 0.647 μM | In vitro assay | nih.gov |

| Target Gene Reactivation | Enhanced expression of E-cadherin, Maspin, BRCA1 | Triple-negative breast cancer cells | nih.gov |

| PTEN Reactivation | Hypomethylation and reactivated expression | Gastric cancer cells | fujita-hu.ac.jp |

MAP Kinase Phosphatase (MKP) Activity Inhibition

This compound has been identified as an inhibitor of MAP kinase phosphatase (MKP) activity. nih.gov This inhibition is a key mechanism behind its observed effects in certain cancer cells. Specifically, in human prostate cancer cells (LNCaP and 22Rv1), treatment with this compound, also referred to as B2G2, leads to cell death. nih.gov This outcome is mediated by an increase in reactive oxygen species (ROS) and a sustained activation of ERK1/2. The sustained ERK1/2 activation is a direct consequence of B2G2's inhibition of MKP activity. nih.gov Overexpression of MKP3 in these cells was shown to provide significant protection against the cell death induced by B2G2, confirming the critical role of MKP inhibition in its mechanism of action. nih.gov

Regulation of Cellular Signaling Cascades and Transcription Factors

Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP1) Pathway Modulation

This compound has demonstrated significant modulatory effects on the NF-κB and AP1 signaling pathways, which are crucial in cell survival, proliferation, and apoptosis. nih.govnih.gov In studies using various human prostate cancer cell lines (PC3, 22Rv1, and C4-2B), this compound, referred to as B2G2, was found to strongly inhibit the transcriptional activity of both NF-κB and AP1. nih.govnih.gov This inhibition was observed irrespective of the androgen receptor status of the cells. nih.gov The suppression of these transcription factors contributes to the pro-apoptotic effects of B2G2, as it also led to a decrease in the expression of survivin, a protein regulated by NF-κB, AP1, and Stat3. nih.govnih.gov

STAT3 Pathway Inhibition and Nuclear Translocation

The STAT3 signaling pathway is another critical target of this compound. Research has shown that it effectively inhibits the activation and nuclear translocation of STAT3. nih.govnih.gov In human prostate cancer cell lines PC3, 22Rv1, and C4-2B, treatment with this compound strongly inhibited the nuclear translocation of STAT3tyr705. nih.gov This inhibitory effect was observed at concentrations of 50 and 100 μM after 48 and 72 hours of treatment in PC3 cells, with similar effects in the other cell lines. nih.gov The inhibition of STAT3, along with NF-κB and AP1, is a key part of the compound's mechanism for inducing apoptosis in cancer cells. nih.govnih.gov

MAPK (ERK, p38) Pathway Activation

This compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways. In human prostate cancer cells, treatment with this compound leads to a reactive oxygen species-induced sustained activation of ERK1/2. nih.gov This sustained activation is a critical mediator of the compound's cell-death-inducing effects and is linked to the inhibition of MAP kinase phosphatase (MKP) activity. nih.gov

While direct studies on the effect of this compound on the p38 pathway are less specific, research on the related compound, procyanidin B2, has shown it can activate both ERK and p38 MAPK pathways. nih.gov This activation was linked to the upregulation of protective enzymes in human colonic cells. nih.gov The activation of ERK and p38 are generally responsive to various extracellular stimuli, including growth factors and stress signals, and play a central role in cellular processes. nih.gov

Table 2: Summary of this compound's Effects on Cellular Signaling

| Pathway/Transcription Factor | Effect | Cell Type/Model | Reference |

|---|---|---|---|

| Serine Protease | Dose-dependent activity modulation | In vitro model | biosynth.com |

| DNMT | Inhibition | In vitro, breast cancer cells | nih.gov |

| MAP Kinase Phosphatase (MKP) | Inhibition | Human prostate cancer cells | nih.gov |

| NF-κB | Inhibition of transcriptional activity | Human prostate cancer cells | nih.govnih.gov |

| AP1 | Inhibition of transcriptional activity | Human prostate cancer cells | nih.govnih.gov |

| STAT3 | Inhibition of nuclear translocation | Human prostate cancer cells | nih.govnih.gov |

| MAPK (ERK1/2) | Sustained activation | Human prostate cancer cells | nih.gov |

Nrf2 Translocation and Antioxidant Response Element (ARE) Activation

Current preclinical research available through the conducted searches does not provide direct evidence for the activity of this compound on the nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent activation of the antioxidant response element (ARE).

However, studies on the related, non-gallated compound, procyanidin B2, have shown significant interaction with this pathway. In bovine mammary epithelial cells subjected to heat stress, procyanidin B2 was found to activate the Nrf2 signaling pathway. mdpi.comnih.gov This activation included the translocation of Nrf2 to the nucleus and the upregulation of downstream antioxidant genes such as heme oxygenase-1 (HO-1) and thioredoxin reductase-1 (Txnrd1). mdpi.comnih.gov Silencing Nrf2 with siRNA abolished these protective effects, confirming the pathway's importance for the observed antioxidant and cytoprotective outcomes of procyanidin B2. mdpi.com While these findings for procyanidin B2 are notable, further research is required to determine if this compound exerts its antioxidant effects through a similar Nrf2-dependent mechanism.

Notch Signaling Pathway Intervention

This compound has been identified as a potent inhibitor of the Notch signaling pathway, particularly in the context of prostate cancer stem cells (CSCs). aacrjournals.orgmedchemexpress.com CSCs are a sub-population of tumor cells believed to drive cancer initiation and resistance to therapy, and their self-renewal capacity is often regulated by pathways like Notch. aacrjournals.org

In preclinical models using prostate cancer cell lines, this compound was shown to be more effective than the broader grape seed extract at targeting CSCs. aacrjournals.org Its mechanism involves the strong suppression of the Notch1 signaling pathway. aacrjournals.orgmedchemexpress.com This intervention disrupts the self-renewal capacity of prostate CSCs, as measured by a significant reduction in the number and size of prostaspheres (spheroids) formed in vitro. aacrjournals.org The compound effectively targets both the general population of cancer cells and the specific CSC sub-population, indicating a dual mechanism of action. medchemexpress.com By interfering with Notch1 signaling, this compound helps to control the expansion of the CSC pool, which is a critical event in cancer progression. aacrjournals.org

| Cellular Model | Key Pathway Targeted | Observed Effect | Reference |

| Prostate Cancer Stem Cells (CSCs) | Notch1 Signaling | Strong suppression of constitutive and ligand-induced Notch1 activation. | aacrjournals.orgmedchemexpress.com |

| Prostate Cancer Cell Lines | CSC Self-Renewal | Significant reduction in the number and size of prostaspheres. | aacrjournals.org |

VEGFR2 and Integrin Signaling Pathway Targeting

A significant anti-angiogenic mechanism of this compound involves the dual targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrin signaling pathways in endothelial cells. wakehealth.edu Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to inhibit several key attributes of angiogenesis in human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs).

Mechanistic studies revealed that this compound inhibits the activation of VEGFR2 and its downstream signaling components, including the PI3K/Akt pathway. wakehealth.edu Concurrently, it disrupts the integrin signaling pathway, which is crucial for endothelial cell adhesion, migration, and survival. This combined inhibition leads to a G1 phase arrest in the cell cycle and induction of apoptosis in endothelial cells. wakehealth.edu

| Pathway Component | Effect of this compound | Cellular Consequence | Reference |

| VEGFR2 Signaling | Inhibition of VEGFR2 activation | Inhibition of endothelial cell survival, proliferation, and tube formation. | wakehealth.edu |

| Inhibition of PI3K/Akt pathway | |||

| Integrin Signaling | Inhibition of FAK and Src kinase phosphorylation | Interference with focal adhesion assembly, leading to reduced cell motility and invasion. | wakehealth.edu |

| Down-regulation of Vinculin and α-Actinin |

Inflammasome (e.g., NLRP3) Activation Inhibition

There is no direct evidence from the available search results indicating that this compound inhibits the activation of the NLRP3 inflammasome.

However, research on the related compound procyanidin B2 shows that it can significantly suppress the activation of the NLRP3 inflammasome in human umbilical vein endothelial cells and THP-1 macrophages. This inhibition prevents the subsequent activation of caspase-1 and the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in response to stimuli like lipopolysaccharides (LPS).

While a direct link to NLRP3 is not established for this compound, it does exhibit other immunomodulatory activities. In murine models of experimental autoimmune encephalomyelitis, oral administration of the compound was shown to ameliorate disease symptoms by exerting immunosuppressive effects on CD4+ T cells. nih.gov It inhibits the excessive activation of T cells and the production of cytokines, a mechanism linked to the regulation of glycolysis in these immune cells. nih.govnih.gov Furthermore, it has been shown to suppress Toll-like receptor 7 (TLR7) signaling in dendritic cells, which also plays a role in innate immune responses and inflammation.

Antioxidant Mechanisms and Oxidative Stress Modulation

Direct Radical Scavenging Properties (e.g., DPPH, ABTS, ORAC)

This compound is recognized for its potent antioxidant properties. Studies have confirmed its efficacy in scavenging free radicals, a key mechanism of its neuroprotective and other biological effects.

While the compound has demonstrated strong antioxidant efficacy, specific quantitative values from standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Oxygen Radical Absorbance Capacity (ORAC) assays are not detailed in the provided search results. These assays are commonly used to measure the direct radical-scavenging ability of compounds, often reported as an IC50 value (the concentration required to scavenge 50% of the radicals) or Trolox Equivalents (TE). nih.govresearchgate.net The antioxidant capacity of procyanidins is generally attributed to their polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. nih.gov

Modulation of Endogenous Antioxidant Systems and Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, this compound modulates cellular oxidative stress by preventing the accumulation of intracellular reactive oxygen species (ROS). In a preclinical model using murine hippocampal HT22 cells, the compound demonstrated significant neuroprotective effects against glutamate-induced toxicity. This protection was directly linked to its ability to block the glutamate-mediated increase in intracellular ROS accumulation.

Attenuation of Lipid Peroxidation and Cellular Damage

In the context of cancer cell research, this compound has been shown to induce cell death in human prostate cancer cells by increasing the generation of reactive oxygen species (ROS). nih.gov This elevation in oxidative stress is a key mechanism of its action. Specifically, treatment with this compound leads to a decrease in the activity of the mitochondrial electron transport chain complex III. nih.gov This inhibition results in enhanced production of mitochondrial superoxide and a reduction in ATP generation, ultimately contributing to cellular damage and death in cancer cells. nih.gov

Immunomodulatory Effects in Preclinical Models

This compound (also referred to as PCB2DG) demonstrates notable immunomodulatory properties in preclinical studies. It has been identified as an anti-inflammatory agent, particularly in the context of T-cell mediated immune responses. researchgate.netnih.govresearchgate.net Its effects are linked to the suppression of excessive T-cell activation and the subsequent reduction of pro-inflammatory cytokine production. researchgate.netresearchgate.net

Cytokine and Chemokine Expression Regulation (e.g., IFN-γ, TNF-α, IL-17)

Studies have shown that this compound significantly inhibits the production of key pro-inflammatory cytokines. nih.govresearchgate.net In murine splenocytes stimulated with anti-CD3 monoclonal antibody, this compound, particularly the 3,3″-di-O-gallate form, effectively suppressed the production of interferon-gamma (IFN-γ), interleukin-12p40 (IL-12p40), and interleukin-17 (IL-17). nih.gov Notably, it did not suppress the production of the anti-inflammatory cytokine IL-10. nih.gov

In an experimental autoimmune encephalomyelitis (EAE) mouse model, a classic animal model for multiple sclerosis, oral administration of this compound led to a significant improvement in clinical symptoms. researchgate.netnih.gov This improvement was associated with the suppression of T-cell-mediated cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and IL-17. researchgate.netnih.gov Further investigation revealed that the compound inhibits IFN-γ and IL-17 production by down-regulating the expression of the transcription factors T-bet and RORγt, respectively. nih.gov

Lymphocyte Activation and Differentiation Modulation (e.g., CD4+ T cells)

This compound has been shown to inhibit the proliferation and activation of T cells in murine splenocytes. nih.gov The excessive activation of CD4+ T cells is a major contributor to immune-mediated diseases due to increased cytokine production. researchgate.netnih.gov This compound has been found to specifically target and suppress the excessive activation of these cells. researchgate.netresearchgate.net Intracellular staining has confirmed that the expression of IFN-γ and IL-17 in both CD4+ and CD8+ T cells is markedly decreased by this compound. nih.gov The immunosuppressive effects are linked to the regulation of glycolysis, a key metabolic pathway for T cell activation. researchgate.net

Glutamine Influx Regulation via ASCT2 Interaction

A key mechanism underlying the immunomodulatory effects of this compound involves the regulation of glutamine metabolism in CD4+ T cells. researchgate.netnih.gov Glutamine is crucial for T cell activation and the production of IFN-γ. researchgate.netnih.gov Research has demonstrated that treatment with this compound reduces intracellular glutamine levels in CD4+ T cells. researchgate.netnih.gov This reduction in glutamine accumulation subsequently inhibits IFN-γ production. researchgate.netnih.gov

Further analysis has revealed that this compound directly interacts with and binds to the alanine-serine-cysteine transporter 2 (ASCT2), a major glutamine transporter in CD4+ T cells. researchgate.netnih.govx-mol.com This binding inhibits the influx of glutamine into the cells without altering the mRNA and protein expression levels of ASCT2 itself. researchgate.netnih.gov This direct interaction with ASCT2 represents a novel mechanism for the immunomodulatory activity of this dietary polyphenol. researchgate.netnih.gov

Antimicrobial and Antiviral Activities

This compound has demonstrated significant antiviral properties in preclinical in vitro studies. Its activity has been observed against a range of human viruses.

Inhibition of Viral Replication and Entry Mechanisms (e.g., HCV, HSV-1, Influenza A)

Research has shown that procyanidins can inhibit the replication of various enveloped and non-enveloped DNA and RNA viruses. nih.gov The mechanism often involves interaction with viral surface proteins that are essential for attachment and entry into host cells. nih.gov

Specifically, a dimeric proanthocyanidin (B93508), epicatechin-3-O-gallate-(4b→8)-epicatechin-3′-O-gallate (procyanidin B2-di-gallate), was identified as a primary antiviral compound against Influenza A viruses (IAV) H1N1. nih.gov This compound was shown to physically interact with the viral envelope hemagglutinin (HA) glycoprotein. nih.gov

Another study on prodelphinidin B-2 3,3'-di-O-gallate, a structurally related compound, demonstrated significant activity against herpes simplex virus type 2 (HSV-2). nih.gov Its mechanisms of action were multifaceted, including the inhibition of HSV-2 attachment to host cells, interference with viral penetration, and effects on the late stages of the viral infection cycle. nih.gov

Antibacterial Effects and Biofilm Formation Inhibition

The antibacterial activities of this compound, specifically its role in inhibiting bacterial adhesion and virulence factors, have been investigated in the context of periodontal pathogens. In a study examining various flavan-3-ols and proanthocyanidins (B150500) from Rumex acetosa L., procyanidin B2-di-gallate was identified as a key compound responsible for anti-adhesive effects against Porphyromonas gingivalis. nih.gov

Galloylated flavan-3-ols and proanthocyanidins, with procyanidin B2-di-gallate being a lead compound, were shown to reduce the adhesion of P. gingivalis to human oral epithelial (KB) cells in a dose-dependent manner, achieving approximately 90% inhibition. nih.gov In contrast, the non-galloylated counterparts were found to be inactive, highlighting the importance of the galloyl moieties for this biological activity. Furthermore, the extract containing procyanidin B2-di-gallate demonstrated a strong interaction with Arg-gingipain, a critical virulence factor of P. gingivalis, while showing minimal interaction with Lys-gingipain. nih.gov This suggests a specific mechanism of action related to the inhibition of key bacterial enzymes.

Table 1: Antibacterial and Anti-adhesive Effects of this compound

| Bacterial Strain | Model System | Observed Effect | Key Findings | Reference |

|---|---|---|---|---|

| Porphyromonas gingivalis | Human Oral Epithelial (KB) Cells | Anti-adhesion | Reduced bacterial adhesion to cells by approximately 90%. Identified as a lead anti-adhesive compound among tested proanthocyanidins. | nih.gov |

| Porphyromonas gingivalis | In Vitro Enzyme Assay | Virulence Factor Inhibition | Strongly interacted with and inhibited the bacterial virulence factor Arg-gingipain. | nih.gov |

Neuroprotective Effects in Cellular and Animal Models

This compound has demonstrated significant neuroprotective properties in both cellular and animal models, suggesting its potential to counteract neuronal damage induced by various stressors.

In preclinical studies, this compound, isolated from Reynoutria elliptica seeds, has shown a potent ability to protect neuronal cells from glutamate-induced damage. nih.gov Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

Research using the murine hippocampal HT22 cell line, a common model for studying glutamate-induced oxidative stress, revealed that this compound effectively prevents cell death. nih.gov The underlying mechanism of this protection involves the compound's strong antioxidant capacity. It significantly blocks the accumulation of intracellular reactive oxygen species (ROS) that is typically triggered by high levels of glutamate. nih.gov Furthermore, it was observed to inhibit the glutamate-induced phosphorylation of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov The dysregulation of these pathways is a known contributor to apoptotic cell death.

Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

| Model System | Inducing Agent | Key Protective Mechanisms | Reference |

|---|---|---|---|

| Murine Hippocampal HT22 Cells | Glutamate | Inhibition of intracellular Reactive Oxygen Species (ROS) accumulation. | nih.gov |

| Murine Hippocampal HT22 Cells | Glutamate | Inhibition of phosphorylation of MAPKs (ERK, p38, JNK). | nih.gov |

The neuroprotective effects of this compound extend to in vivo animal models. Studies using zebrafish, a well-established model for neurological research, have shown that this compound can mitigate neuronal damage and associated motor deficits. nih.gov

In a zebrafish model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), treatment with grape seed-derived procyanidins, including procyanidin B2-3-O-gallate, led to a decrease in damaged dopaminergic neurons and an improvement in motor function. nih.gov The protective effects observed in this model were linked to the compound's ability to reduce oxidative stress. Specifically, treatment decreased the levels of reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the activity of crucial antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide dismutase. nih.gov These findings indicate that this compound can protect neurons and preserve motor function in a live animal model of neurodegeneration. nih.gov

Table 3: Neuroprotective Effects of this compound in a Zebrafish Model

| Animal Model | Neurotoxin | Observed Protective Effects | Biochemical Changes | Reference |

|---|---|---|---|---|

| Zebrafish (AB strain) | MPTP | Decreased damage to dopaminergic neurons. | Reduced levels of ROS and malondialdehyde. | nih.gov |

| Zebrafish (AB strain) | MPTP | Attenuated motor impairment. | Increased activity of glutathione peroxidase, catalase, and superoxide dismutase. | nih.gov |

**metabolism, Biotransformation, and Bioavailability Studies Preclinical *in Vitro* and Animal Models **

Major Metabolic Pathways and Metabolite Identification

Studies suggest that procyanidin (B600670) B-2 3,3'-di-O-gallate is surprisingly resistant to extensive metabolic breakdown by host enzymes, a characteristic that distinguishes it from many other dietary flavonoids. nih.govnih.gov

While Phase I metabolism is a common pathway for many polyphenols, evidence for significant Phase I reactions involving procyanidin B-2 3,3'-di-O-gallate is limited. In vitro studies and plasma analysis from mice given B2G2 orally did not identify significant levels of Phase I metabolites. nih.govnih.gov

In contrast, studies on the parent compound, procyanidin B2, provide a potential model for the types of metabolites that could be formed, even if in small quantities. After oral administration of procyanidin B2 to mice, a number of metabolites were detected, including some products of Phase I reactions. frontiersin.orgresearchgate.net These included hydroxylated and hydrogenated metabolites, suggesting that the core structure can be modified by these pathways. frontiersin.orgresearchgate.net However, the addition of the two gallate groups in B2G2 appears to sterically hinder or otherwise prevent these enzymatic reactions, leading to minimal Phase I metabolism. nih.gov

Table 1: Identified Phase I Metabolites of Procyanidin B2 in Animal Models

| Metabolite Type | Number Identified | Reference |

|---|---|---|

| Hydroxylation Metabolites | 2 | frontiersin.orgresearchgate.net |

| Hydrogenation Metabolites | 1 | frontiersin.orgresearchgate.net |

| Hydration Metabolites | 5 | frontiersin.orgresearchgate.net |

This table describes metabolites of the parent compound procyanidin B2, as direct Phase I metabolites of this compound have not been significantly detected.

Phase II reactions are conjugative pathways that typically increase the water solubility of xenobiotics to facilitate their excretion. uomus.edu.iq For many simple flavan-3-ols like epicatechin (EC) and epicatechin-3-O-gallate (ECG), this is a major metabolic route. nih.govnih.gov However, this compound largely resists this type of metabolism.

In vitro experiments using mouse liver microsomes and cytosol, which contain the enzymes for glucuronidation, sulfation, and methylation, showed that B2G2 and its parent dimer procyanidin B2 were metabolized to a much lesser extent than the monomers EC and ECG. nih.govnih.gov While small amounts of glucuronide and methyl ether conjugates of B2G2 were formed in vitro, these were considered minor processes. nih.govnih.gov Furthermore, when B2G2 was administered orally to mice, no significant conjugated metabolites were detected in the plasma. nih.govnih.govsigmaaldrich.com This resistance to Phase II metabolism is a key finding, suggesting that the bioavailability of B2G2 is not limited by these pathways in the same way as its monomeric counterparts. nih.gov

For comparison, studies on procyanidin B2 show that it can be metabolized, albeit less efficiently than monomers, into various conjugated forms, including methylated, sulfated, and glucuronidated products. frontiersin.orgresearchgate.net

Table 2: Identified Phase II Conjugates of Procyanidin B2 in Animal Models

| Conjugate Type | Number Identified | Reference |

|---|---|---|

| Methylation Metabolites | 9 | frontiersin.orgresearchgate.net |

| Sulfation Metabolites | 8 | frontiersin.orgresearchgate.net |

| Glucuronidation Metabolites | 1 | frontiersin.orgresearchgate.net |

This table describes metabolites of the parent compound procyanidin B2. Studies indicate that this compound is significantly more resistant to these conjugation reactions. nih.govnih.gov

Gut Microbiota-Mediated Biotransformation and Enterohepatic Recirculation

Given that this compound is poorly absorbed in its intact form and largely resists host metabolism, its interaction with the gut microbiota is a critical aspect of its biotransformation. Large polyphenolic compounds that reach the colon are typically subject to extensive degradation by microbial enzymes. nih.govresearchgate.net

Studies using radiolabeled procyanidin B2 in rats showed that a large portion of the orally administered compound is likely degraded by gut microflora before absorption. nih.govresearchgate.net This microbial action breaks down the complex structure into smaller phenolic acids and other aromatic compounds. researchgate.net These smaller metabolites are then readily absorbed into circulation. Following ingestion of a procyanidin-rich extract, a wide range of simple aromatic acids derived from microbial fermentation were detected in various rat tissues. researchgate.net

Although direct studies on the microbial catabolism of B2G2 are scarce, it is highly probable that it undergoes a similar fate. The interflavan bond linking the two epicatechin units and the ester bonds linking the gallic acid moieties are targets for microbial enzymes. The resulting metabolites, rather than the parent compound, may be responsible for some of the systemic biological effects observed.

There is also evidence suggesting potential enterohepatic recirculation of procyanidin metabolites. After ingestion of procyanidin B2, its metabolites and microbial degradation products have been found to be excreted in bile, which allows them to re-enter the intestine and potentially be reabsorbed. researchgate.net This process could prolong the presence of these active compounds in the body.

Absorption, Distribution, and Excretion Kinetics in Animal Models

Pharmacokinetic studies in animal models have provided valuable insights into the bioavailability and disposition of procyanidins.

Studies on the related compound, [14C]procyanidin B2, in rats provide further context. While the total radioactivity showed high absolute bioavailability (approximately 82% based on urinary excretion over 96 hours), indicating that the compound's constituent parts are well-absorbed after microbial breakdown, the bioavailability of the intact parent dimer was much lower, estimated at 8-11% based on blood concentration curves. nih.govresearchgate.net The peak blood concentration of total radioactivity was reached approximately 6 hours after oral ingestion. nih.govresearchgate.net This discrepancy highlights the major role of gut microbial metabolism prior to absorption. After oral administration, 63% of the radiolabel was excreted in the urine within four days, indicating significant absorption of the microbially-produced metabolites. nih.gov

Once absorbed, procyanidins and their metabolites are distributed to various tissues. While specific tissue distribution data for this compound is not available, studies on procyanidin B2 offer a valuable proxy.

Following oral administration of procyanidin B2 to mice, the parent compound and its metabolites were detected in numerous organs. frontiersin.orgrsc.org In one study, absorbed procyanidin B2 was found to distribute widely in tissues such as the small intestine, liver, kidney, and lung, primarily in its free (unconjugated) form. rsc.org Another detailed analysis in mice identified the highest number of procyanidin B2 metabolites in the plasma and urine, followed by the small intestine and liver, with fewer metabolites detected in the heart, kidney, lung, spleen, and brain. frontiersin.org This suggests that the liver and small intestine are major sites of metabolism and that the resulting compounds circulate and reach distant organs. frontiersin.org

Research in rats fed a procyanidin-rich extract also showed that conjugated metabolites (such as catechin-glucuronide and methyl catechin-sulfate) and microbial metabolites (simple aromatic acids) accumulate in the thymus, intestine, lung, kidney, spleen, and testicles. researchgate.net This broad distribution suggests that both the parent compounds and their various metabolites could exert biological effects throughout the body.

Table 3: Distribution of Procyanidin B2 Metabolites in Mouse Organs

| Organ/Fluid | Number of Metabolites Detected | Reference |

|---|---|---|

| Plasma | 37 | frontiersin.org |

| Urine | 34 | frontiersin.org |

| Small Intestine | 23 | frontiersin.org |

| Liver | 13 | frontiersin.org |

| Heart | 12 | frontiersin.org |

| Kidney | 7 | frontiersin.org |

| Lung | 3 | frontiersin.org |

| Spleen | 3 | frontiersin.org |

| Brain | 1 | frontiersin.org |

This table describes the distribution of metabolites from the parent compound procyanidin B2, which serves as a model for the potential distribution of this compound and its metabolites.

Excretion Routes (e.g., Urinary, Biliary)

The excretion of this compound is a complex process that is not yet fully elucidated in the scientific literature. However, studies on its constituent procyanidin, procyanidin B2, provide significant insights into the likely pathways of elimination from the body. Research in animal models, primarily rats, has demonstrated that both urinary and fecal routes are important for the excretion of procyanidin B2 and its metabolites.

Following oral administration of radiolabeled procyanidin B2 in rats, a substantial portion of the radioactivity, approximately 63%, was recovered in the urine within a 96-hour period. nih.gov This indicates that a significant amount of the ingested procyanidin B2 or its metabolites are absorbed into the systemic circulation and subsequently cleared by the kidneys. Further analysis of urine samples from rats fed a grape seed extract, which is rich in procyanidins, revealed the presence of not only metabolites but also small quantities of the parent procyanidin dimers, including B1, B2, B3, and B4. cambridge.org This suggests that a minor fraction of these larger molecules can be absorbed and excreted intact.

In addition to urinary excretion, fecal elimination also plays a role. Studies have reported that after oral administration of procyanidin B2 to rats, a considerable amount is excreted in the feces. researchgate.net This fecal portion likely consists of unabsorbed procyanidin B2 and its degradation products formed by the gut microbiota. It has been proposed that a significant portion of orally administered procyanidin B2 is degraded by intestinal microorganisms prior to absorption. nih.gov

Biliary excretion has also been suggested as a potential route. After ingestion of procyanidin dimer B2, both metabolized (such as methylated, glucuronidated, and/or sulfated forms of the monomeric or dimeric flavan-3-ols) and non-metabolized dimer, along with its colonic microbial degradation products, have been proposed to be excreted in the bile. researchgate.net

While these findings are for procyanidin B2, they offer a foundational understanding for the excretion of this compound. The addition of two gallate moieties would increase the molecular weight and lipophilicity of the compound, which could influence its absorption, metabolism, and subsequent excretion pathways. However, specific studies detailing the quantitative urinary and biliary excretion of this compound are currently lacking in the available scientific literature.

Table 1: Summary of Preclinical Studies on the Excretion of Procyanidin B2

| Animal Model | Compound Administered | Primary Excretion Route | Key Findings | Reference |

| Male Rats | [14C]Procyanidin B2 | Urinary | Approximately 63% of radioactivity excreted in urine within 96 hours. | nih.gov |

| Male Rats | Grape Seed Extract | Urinary | Presence of parent procyanidin dimers (B1, B2, B3, B4) and their metabolites in urine. | cambridge.org |

| Male Rats | Procyanidin B2 | Fecal, Biliary | Excretion of unabsorbed procyanidin B2 and its microbial metabolites in feces; potential for biliary excretion of metabolites. | researchgate.net |

In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Monolayers)

The intestinal absorption of polyphenols like this compound is a critical determinant of their bioavailability. In vitro models, particularly the Caco-2 cell monolayer system, are widely used to predict the intestinal permeability of various compounds. researchgate.net These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the barrier function of the human intestinal epithelium.